molecular formula C10H12Cl3N B6187644 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride CAS No. 2639437-90-2

3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride

Cat. No.: B6187644
CAS No.: 2639437-90-2
M. Wt: 252.6
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Description

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to a 3-methylazetidine ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride typically involves the reaction of 3,5-dichlorophenylhydrazine with suitable azetidine precursors under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-3-methylazetidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and dichlorophenyl group contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

CAS No.

2639437-90-2

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6

Purity

95

Origin of Product

United States

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